molecular formula C19H23N5O3 B2541941 6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893956-13-3

6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2541941
CAS No.: 893956-13-3
M. Wt: 369.425
InChI Key: HRMOXTHSEFLTIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances. An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of imidazoles is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals is investigated via OH-addition and H-abstraction pathways .


Physical and Chemical Properties Analysis

Imidazoles are very stable compounds. They are water-miscible liquids with pyridine-like odours .

Mechanism of Action

While the specific mechanism of action for your compound is not available, some imidazole derivatives have been studied for their anticancer potential via epidermal growth factor receptor (EGFR) inhibition .

Safety and Hazards

The safety and hazards of a specific compound would depend on its exact structure and properties. For general safety information, you can refer to databases like the one provided by the European Chemicals Agency .

Future Directions

The future directions in the field of imidazole research involve further advances in the regiocontrolled synthesis of substituted imidazoles .

Properties

IUPAC Name

6-(4-ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-3-13-5-7-14(8-6-13)22-10-11-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)9-4-12-25/h5-8,25H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMOXTHSEFLTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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